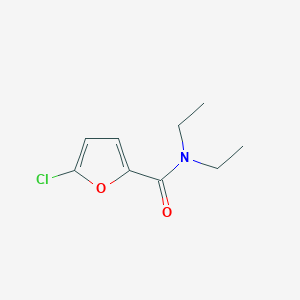
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMAP is a synthetic compound that belongs to the class of pyrrolidin-2-ones and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide are diverse and depend on the specific biological system being studied. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to have good stability and solubility in various solvents, making it easy to use in different experimental settings. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is its relatively low potency compared to other compounds with similar biological activities. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One direction is to investigate the potential of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease. Another direction is to further elucidate the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide and identify the specific enzymes and signaling pathways that are targeted by the compound. Additionally, future research could focus on developing more potent analogs of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide that exhibit improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of 4-chloro-2-methylaniline with ethyl 2-oxo-1-pyrrolidineacetate in the presence of a base. The resulting product is then hydrolyzed to obtain N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been reported in several scientific journals, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Several studies have investigated the potential of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease. The compound has also been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-7-10(14)4-5-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHITJDCYRSVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)


